molecular formula C11H16O B14485095 (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one CAS No. 65534-85-2

(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one

Cat. No.: B14485095
CAS No.: 65534-85-2
M. Wt: 164.24 g/mol
InChI Key: JXLPQCLGSAISNS-KOLCDFICSA-N
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Description

(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the naphthalene family and is characterized by its hexahydro configuration, which means it has six hydrogen atoms added to its naphthalene core. The presence of a methyl group at the 4a position and a ketone group at the 1(2H) position further distinguishes this compound.

Preparation Methods

The synthesis of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves several steps, typically starting with a naphthalene derivative. The synthetic route often includes hydrogenation to introduce the hexahydro configuration, followed by selective functionalization to add the methyl and ketone groups. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature, using catalysts such as palladium or platinum to achieve the desired configuration and functional groups.

Chemical Reactions Analysis

(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in drug design and development.

    Industry: It is used in the production of fragrances and flavors due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar compounds to (4aR,8aS)-4a-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-1(2H)-one include:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

65534-85-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(4aR,8aS)-4a-methyl-2,3,4,7,8,8a-hexahydronaphthalen-1-one

InChI

InChI=1S/C11H16O/c1-11-7-3-2-5-9(11)10(12)6-4-8-11/h3,7,9H,2,4-6,8H2,1H3/t9-,11+/m1/s1

InChI Key

JXLPQCLGSAISNS-KOLCDFICSA-N

Isomeric SMILES

C[C@]12CCCC(=O)[C@H]1CCC=C2

Canonical SMILES

CC12CCCC(=O)C1CCC=C2

Origin of Product

United States

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